molecular formula C18H16ClN5O B11439440 N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11439440
M. Wt: 353.8 g/mol
InChI Key: DYHMMBMHVTVLJK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-chloro-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline.

    Nucleophilic Substitution: The 4-chloro group is substituted with 3-chloro-4-methoxyaniline through a nucleophilic aromatic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts or bases to facilitate the reactions.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound’s anticancer properties are being explored, particularly its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes and receptors involved in viral replication, bacterial cell wall synthesis, and cancer cell proliferation.

    Pathways: It interferes with the DNA and RNA synthesis pathways in microorganisms and cancer cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :

    N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: This compound also exhibits antiviral and anticancer properties but has different substituents that may affect its activity and selectivity.

    4-chloro-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline: This precursor compound lacks the 3-chloro-4-methoxyphenyl group, which may reduce its biological activity compared to the target compound.

The uniqueness of this compound lies in its specific substituents that enhance its biological activity and selectivity towards certain molecular targets.

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C18H16ClN5O/c1-3-16-22-23-18-17(20-11-8-9-15(25-2)12(19)10-11)21-13-6-4-5-7-14(13)24(16)18/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

DYHMMBMHVTVLJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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